Compuestos heteroaromáticos

Heteroaromatic compounds are a class of organic compounds that contain at least one heteroatom within an aromatic ring system. Common heteroatoms found in these structures include nitrogen (N), oxygen (O), sulfur (S), and phosphorus (P). These compounds play crucial roles in various applications due to their unique chemical properties.

Aromaticity in heterocycles is characterized by the delocalization of electrons, resulting in increased stability compared to non-aromatic analogs. This feature makes heteroaromatic compounds highly reactive towards electrophilic aromatic substitution reactions, which are widely utilized in both industrial and academic settings for the synthesis of pharmaceuticals, agrochemicals, dyes, and other functional materials.

The versatility of these compounds arises from their diverse structural configurations and the presence of electron-withdrawing or donating substituents that can modulate reactivity and physical properties. Examples include pyridine, furan, thiophene, imidazole, oxazole, thiazole, and indole, each offering distinct characteristics for specific applications in chemistry and beyond.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

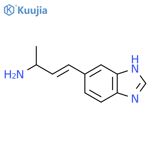

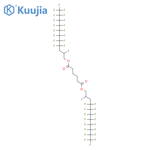

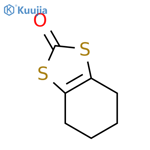

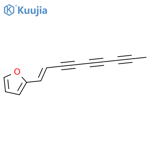

|

Thiophene, 3-[(methylthio)methyl]- | 61675-72-7 | C6H8S2 |

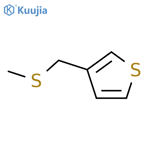

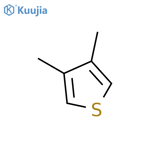

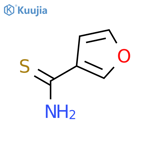

|

3,4-Dimethylthiophene | 632-15-5 | C6H8S |

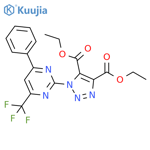

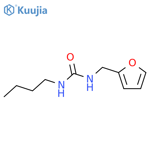

|

Urea,N-butyl-N'-(2-furanylmethyl)- | 6298-26-6 | C10H16N2O2 |

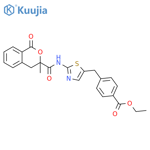

|

1,3-Benzodithiol-2-one,4,5,6,7-tetrahydro- | 698-41-9 | C7H8OS2 |

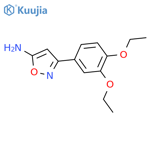

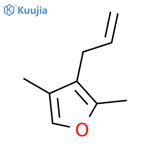

|

Furan, 2,4-dimethyl-3-(2-propenyl)- | 75565-77-4 | C9H12O |

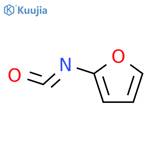

|

2-isocyanatofuran | 76537-07-0 | C5H3NO2 |

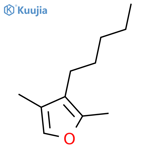

|

Furan, 2,4-dimethyl-3-pentyl- | 77547-20-7 | C11H18O |

|

Furan, 2-(1-nonene-3,5,7-triynyl)- | 77319-34-7 | C13H8O |

|

3-Furancarbothioamide | 59918-68-2 | C5H5NOS |

|

2-(Thiophen-2-yl)propanoic acid | 54955-39-4 | C7H8O2S |

Literatura relevante

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

Proveedores recomendados

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados